
Raltegravir-d3 beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raltegravir-d3 beta-D-Glucuronide is a labeled metabolite of Raltegravir, an antiretroviral drug used to treat HIV infections. The compound has a molecular formula of C26H26D3FN6O11 and a molecular weight of 623.56 . It is primarily used in scientific research to study the pharmacokinetics and metabolism of Raltegravir.
Vorbereitungsmethoden
The synthesis of Raltegravir-d3 beta-D-Glucuronide involves the incorporation of deuterium atoms into the Raltegravir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route and reaction conditions are proprietary and specific to the manufacturer . Industrial production methods involve large-scale synthesis under controlled conditions to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Raltegravir-d3 beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Raltegravir-d3 beta-D-Glucuronide is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of Raltegravir and its metabolites.
Biology: It is used to investigate the biological pathways and mechanisms involved in the metabolism of Raltegravir.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Raltegravir in the human body.
Industry: It is used in the development and testing of new antiretroviral drugs
Wirkmechanismus
Raltegravir-d3 beta-D-Glucuronide exerts its effects by inhibiting the HIV integrase enzyme, which is responsible for integrating viral DNA into the host cell genome. This inhibition prevents the replication of the virus and reduces the viral load in the body. The molecular targets and pathways involved include the integrase enzyme and the DNA integration process .
Vergleich Mit ähnlichen Verbindungen
Raltegravir-d3 beta-D-Glucuronide is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research studies. Similar compounds include:
Raltegravir: The parent compound without deuterium labeling.
Dolutegravir: Another integrase inhibitor used to treat HIV infections.
Elvitegravir: A similar integrase inhibitor with a different chemical structure
This compound stands out due to its specific use in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of Raltegravir in the body.
Eigenschaften
Molekularformel |
C26H29FN6O11 |
|---|---|
Molekulargewicht |
623.6 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6R)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m1/s1/i4D3 |
InChI-Schlüssel |
DNIJULFVNPGGMF-SFIPPOAQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



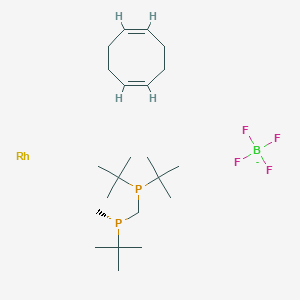


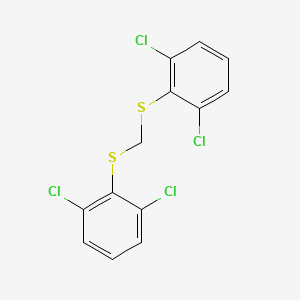
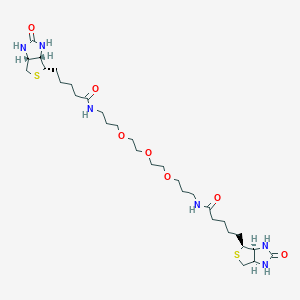

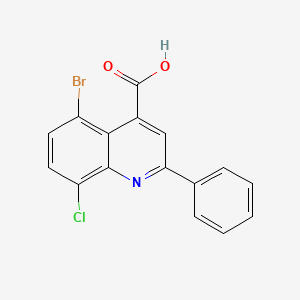


![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)
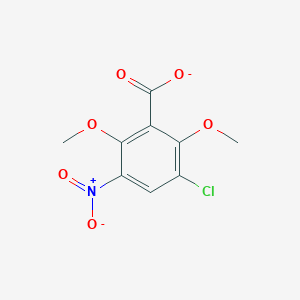
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)

